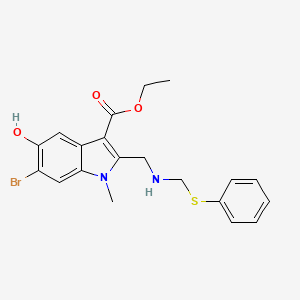![molecular formula C15H27NO4 B1410328 tert-Butyl 4-(2-hydroxyethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1824023-95-1](/img/structure/B1410328.png)
tert-Butyl 4-(2-hydroxyethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Overview
Description
The compound “tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate” is a solid substance . It has a CAS Number of 1158749-94-0 and an MDL number of MFCD12198560 . The SMILES string representation of the molecule is O=C (CC1)NC21CCN (C (OC (C) (C)C)=O)CC2 .
Molecular Structure Analysis
The InChI code for “tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate” is1S/C13H22N2O3/c1-12 (2,3)18-11 (17)15-8-6-13 (7-9-15)5-4-10 (16)14-13/h4-9H2,1-3H3, (H,14,16) .
Scientific Research Applications
Synthesis and Applications in Organic Chemistry tert-Butyl 4-(2-hydroxyethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is involved in various synthetic processes in organic chemistry. It reacts with N,N-dimethylformamide dimethyl acetal to produce isomeric condensation products, showcasing its reactivity and potential for creating diverse organic compounds (Moskalenko & Boev, 2012). Additionally, its derivatives have been used to study absolute configurations using NMR spectroscopy, contributing to structural analysis in organic chemistry (Jakubowska et al., 2013).
Crystallography and Molecular Structure The compound and its derivatives are also subjects of study in crystallography. For example, their molecular structures have been analyzed to understand the relationship between molecular and crystal structure (Graus et al., 2010). Conformational studies of the compound's stereoisomers have been conducted to explore its structural aspects in detail, which is crucial for understanding its chemical behavior (Żesławska et al., 2017).
Biological Activities and Applications Research has also explored its use in the development of biologically active compounds. Its derivatives have been evaluated for their anti-coronavirus activity, indicating its potential in medicinal chemistry and drug discovery (Apaydın et al., 2019). Another study investigated its role in the synthesis of spiroaminals, compounds with significant biological activities, further emphasizing its importance in the field of bioactive molecule synthesis (Sinibaldi & Canet, 2008).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-(2-hydroxyethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-14(2,3)20-13(18)16-8-6-15(7-9-16)12(4-10-17)5-11-19-15/h12,17H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFFAXAPLDQXOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(CCO2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1410249.png)








![tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1410264.png)
